Palbociclib 2HCl, also known as PD-0332991 2HCl, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [] It belongs to the class of drugs known as CDK4/6 inhibitors. [] This compound has been extensively studied for its role in regulating cell cycle progression and its potential as an anti-cancer agent. [] In scientific research, Palbociclib 2HCl serves as a valuable tool to investigate cell cycle control mechanisms, CDK4/6 function, and develop novel cancer therapies. []
Future Directions
Overcoming Drug Resistance: Future research should focus on developing strategies to circumvent or delay resistance to Palbociclib 2HCl, potentially by combining it with other targeted therapies or exploring novel drug delivery systems. []
Precision Medicine Approaches: Investigating the efficacy of Palbociclib 2HCl in specific patient populations with unique genetic profiles or tumor characteristics could personalize treatment strategies and improve outcomes. [, , , ]
Expanding Applications: Exploring the potential of Palbociclib 2HCl beyond cancer therapy, such as its role in inflammatory diseases or other conditions where cell cycle dysregulation plays a role. []
Related Compounds
Abemaciclib
Compound Description: Abemaciclib is a highly selective, reversible inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. Like palbociclib, it is approved by the FDA for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer in combination with endocrine therapy [, ].
Relevance: Abemaciclib belongs to the same chemical class of CDK4/6 inhibitors as palbociclib 2HCl and shares a similar core structure. The research presented in several papers highlights abemaciclib as a potential alternative treatment option for patients who have developed resistance to palbociclib 2HCl [, , ].
Ribociclib
Compound Description: Ribociclib is another selective, reversible CDK4/6 inhibitor approved by the FDA for use in combination with an aromatase inhibitor as initial endocrine-based therapy for the treatment of postmenopausal women with HR+, HER2- advanced or metastatic breast cancer []. Similar to palbociclib, it works by blocking the cell cycle progression from the G1 to S phase, thereby inhibiting tumor growth [, ].
Relevance: Ribociclib is structurally related to palbociclib 2HCl, as both belong to the same class of CDK4/6 inhibitors and share a common pharmacophore. The studies discuss ribociclib primarily in the context of comparing its efficacy and safety profile to palbociclib 2HCl in different treatment settings [, , , ].
ARV-471
Compound Description: ARV-471 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader that selectively targets the estrogen receptor (ER) []. Preclinical studies have shown that ARV-471 demonstrates greater ER degradation and antitumor activity compared to fulvestrant [].
Relevance: While structurally distinct from palbociclib 2HCl, ARV-471 is considered related because it targets the same signaling pathway in HR+ breast cancer. One study specifically investigates the combination of ARV-471 with palbociclib 2HCl as a potential therapeutic strategy for ER+/HER2- breast cancer, demonstrating synergistic effects in preclinical models [].
Giredestrant (GDC-9545)
Compound Description: Giredestrant is a highly potent, nonsteroidal, oral, selective estrogen receptor antagonist and degrader. It has shown promising antitumor activity both as a monotherapy and in combination with palbociclib in metastatic breast cancer [].
Relevance: Although structurally different from palbociclib 2HCl, giredestrant is considered related due to its use in combination therapy with palbociclib 2HCl for treating ER+ breast cancer. One study directly compares the efficacy of giredestrant plus palbociclib versus anastrozole plus palbociclib as neoadjuvant therapy for postmenopausal women with ER+/HER2- early breast cancer [].
Venetoclax
Compound Description: Venetoclax is a potent, selective inhibitor of B-cell lymphoma 2 (BCL-2), a pro-survival protein often overexpressed in ER+ breast cancer []. It acts by selectively binding to BCL-2, displacing pro-apoptotic proteins, and inducing apoptosis in cancer cells.
Relevance: While structurally unrelated to palbociclib 2HCl, venetoclax is considered relevant due to its potential synergy with palbociclib in treating ER+ breast cancer. Preclinical findings suggest that venetoclax enhances the antitumor activity of palbociclib by promoting apoptosis in both proliferating and senescent cancer cells []. A clinical trial (PALVEN) is investigating the safety and efficacy of the palbociclib, letrozole, and venetoclax combination therapy in ER+ and BCL2-positive advanced breast cancer [].
Fulvestrant
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of HR+ breast cancer. It binds to the estrogen receptor, leading to its degradation and preventing estrogen-mediated tumor growth [, , , , ].
Relevance: Although structurally different from palbociclib 2HCl, fulvestrant is frequently investigated in combination with palbociclib 2HCl in the context of treating HR+/HER2- breast cancer [, , , , ]. Multiple studies evaluate the efficacy and safety of palbociclib plus fulvestrant compared to other treatment regimens, including palbociclib plus letrozole or fulvestrant alone [, , ].
Letrozole
Compound Description: Letrozole is an aromatase inhibitor that blocks the production of estrogen, thereby suppressing tumor growth in HR+ breast cancer [, , ]. It is frequently used in combination with CDK4/6 inhibitors like palbociclib in the treatment of advanced breast cancer.
Relevance: Despite being structurally different from palbociclib 2HCl, letrozole is often used in combination with palbociclib 2HCl as a standard first-line treatment for patients with HR+, HER2- advanced breast cancer [, , ]. Several studies compare the efficacy of palbociclib plus letrozole to other treatment regimens, including palbociclib plus fulvestrant or letrozole alone [, ].
ARV-825
Compound Description: ARV-825 is a BET inhibitor/degrader that disrupts the function of bromodomain and extra-terminal domain (BET) proteins, which are involved in transcriptional regulation and cell cycle progression []. Preclinical studies suggest that ARV-825 can enhance the growth arrest induced by fulvestrant and palbociclib in ER+ breast cancer cells and delay the emergence of resistant cells [].
Relevance: Although structurally distinct from palbociclib 2HCl, ARV-825 is considered related because of its potential to improve the efficacy of palbociclib-based therapies in ER+ breast cancer. One study investigated the combination of ARV-825 with fulvestrant and palbociclib, demonstrating prolonged growth arrest and delayed proliferative recovery in preclinical models [].
Ganitumab
Compound Description: Ganitumab is a fully human monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R) []. It is being investigated for its potential antitumor activity in various cancer types, including Ewing sarcoma.
Relevance: While structurally unrelated to palbociclib 2HCl, ganitumab is considered related based on its synergistic interaction with CDK4/6 inhibitors in preclinical models of Ewing sarcoma. One study specifically explores the combination of palbociclib 2HCl and ganitumab in a phase II clinical trial for patients with relapsed Ewing sarcoma [].
Synthesis Analysis
The synthesis of palbociclib involves several key steps that utilize various chemical reactions. The primary synthetic routes include:
Both routes emphasize environmentally friendly practices and the use of readily available raw materials, which are critical for industrial-scale production.
Molecular Structure Analysis
Palbociclib has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula for palbociclib is C24H29N7O2 with a molecular weight of approximately 447.54 Daltons. Its structural formula can be represented as follows:
Chemical Name 6−Acetyl 8 cyclopentyl 5 methyl 2 {[5−(piperazin−1−yl)pyridin−2−yl]amino} pyrido 2 3 d pyrimidin 7 8H one
The compound features multiple functional groups including piperazine, pyridine, and pyrimidine moieties, contributing to its biological activity .
Chemical Reactions Analysis
Palbociclib undergoes various chemical reactions during its synthesis and in biological systems:
Substitution Reactions: These are critical in forming the core structure by attaching cyclopentane derivatives to the pyrimidine backbone.
Condensation Reactions: These facilitate the formation of complex structures through the joining of smaller molecules.
Hydrolysis: This reaction is essential for modifying functional groups to enhance solubility and bioavailability.
The careful control of reaction conditions such as temperature, solvent choice, and reagent concentration is crucial for optimizing yield and purity during synthesis .
Mechanism of Action
Palbociclib exerts its therapeutic effects primarily through the inhibition of CDK4 and CDK6, which are pivotal in cell cycle regulation. By blocking these kinases, palbociclib prevents phosphorylation of retinoblastoma protein (Rb), leading to:
Arrest in G1 Phase: This inhibition blocks the transition from G1 to S phase, effectively halting cell division.
Cell Cycle Regulation: The compound disrupts normal cellular signaling pathways that promote proliferation in cancer cells.
This mechanism is particularly effective in hormone receptor-positive breast cancers where these pathways are often dysregulated .
Physical and Chemical Properties Analysis
Palbociclib displays several notable physical and chemical properties:
These properties are critical for understanding its formulation and administration routes .
Applications
Palbociclib is primarily used in clinical oncology as a treatment option for advanced hormone receptor-positive breast cancer:
Combination Therapy: It is commonly prescribed alongside aromatase inhibitors like letrozole or fulvestrant to enhance therapeutic efficacy.
Clinical Trials: Numerous studies have demonstrated significant improvements in progression-free survival rates among patients treated with palbociclib compared to those receiving standard therapies alone .
The ongoing research into palbociclib's efficacy against other cancer types continues to expand its potential applications within oncology .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Palbociclib is a member of the class of pyridopyrimidines that is 2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one bearing additional methyl, acetyl and cyclopentyl substituents at positions 5, 6 and 8 respectively. It is used in combination with letrozole for the treatment of metastatic breast cancer. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an antineoplastic agent. It is a pyridopyrimidine, an aminopyridine, a secondary amino compound, a member of piperidines, an aromatic ketone, a member of cyclopentanes and a tertiary amino compound. Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery. It is a second generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties. Palbociclib was developed by Pfizer Inc after the discovery that identified the cyclin-dependent kinases as key regulators of cell growth. It was originally FDA approved on March 2015 for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer and its indications were updated in April 2019 to include male patients based on findings from postmarketing reports and electronic health records demonstrating safety and clinical efficacy. Palbociclib is a Kinase Inhibitor. The mechanism of action of palbociclib is as a Kinase Inhibitor, and Cytochrome P450 3A Inhibitor. Palbociclib is a unique cyclin-dependent kinase inhibitor that is used in combination with aromatase inhibitors in the treatment of postmenopausal women with metastatic breast cancer. Palbociclib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to an unusual form of liver injury called pseudocirrhosis caused by shrinkage of tumor metastases in the liver combined with desmoplastic changes and vascular damage, that can be severe, progressive and even fatal. Palbociclib is an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.